1-Methanesulfonyl-4-(2-phenylethyl)piperazine
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Overview
Description
1-Methanesulfonyl-4-(2-phenylethyl)piperazine is an organic compound with the molecular formula C13H20N2O2S. This compound is characterized by the presence of a methanesulfonyl group attached to a piperazine ring, which is further substituted with a 2-phenylethyl group. It is a white to almost white solid, slightly soluble in water, and has a melting point of approximately 99°C .
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-(2-phenylethyl)piperazine typically involves the reaction of piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methanesulfonyl-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the cleavage of the methanesulfonyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methanesulfonyl-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-(2-phenylethyl)piperazine involves multiple bonding interactions with target molecules. For instance, in the context of perovskite solar cells, it forms hydrogen bonds and dative bonds with lead atoms, reducing trap density and suppressing non-radiative recombination. This enhances the efficiency and stability of the solar cells .
Comparison with Similar Compounds
1-Methanesulfonyl-4-(2-phenylethyl)piperazine can be compared with similar compounds such as:
1-Methanesulfonyl-4-(2-methylphenyl)methylpiperazine: This compound has a similar structure but with a methyl group instead of a phenylethyl group, which may affect its reactivity and applications.
1-Methanesulfonylpiperazine: Lacks the phenylethyl substitution, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-methylsulfonyl-4-(2-phenylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEIBELHHAUOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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